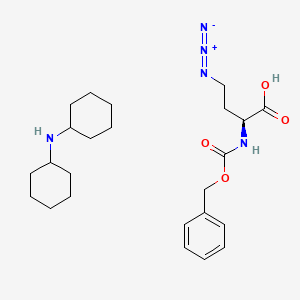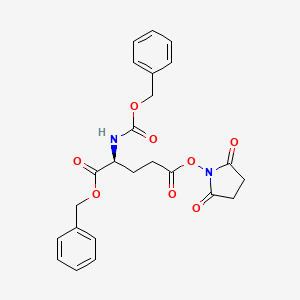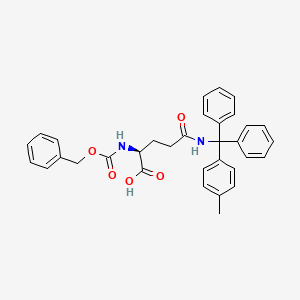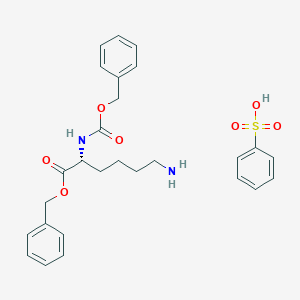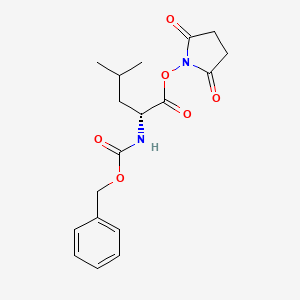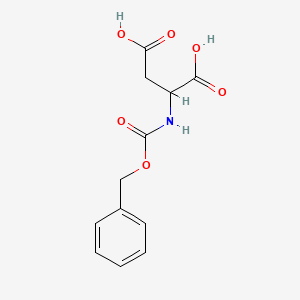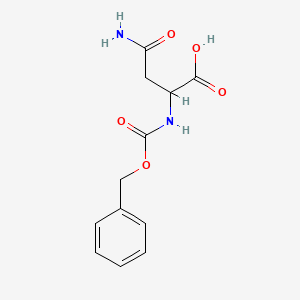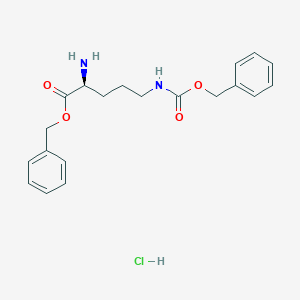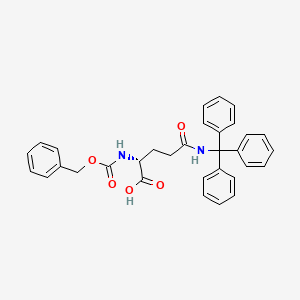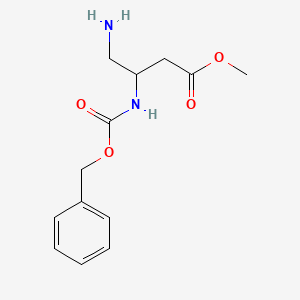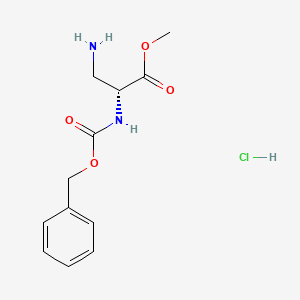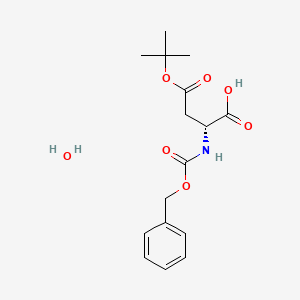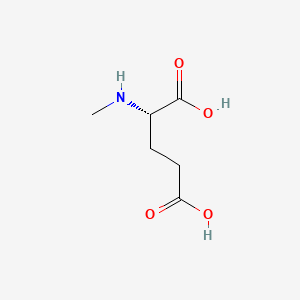
N-メチル-L-グルタミン酸
説明
N-Methyl-L-glutamic acid, also known as methylglutamate, is a chemical derivative of glutamic acid. In this compound, a methyl group is added to the amino group of glutamic acid. It is an intermediate in methane metabolism and is biosynthetically produced from methylamine and glutamic acid by the enzyme methylamine—glutamate N-methyltransferase .
科学的研究の応用
N-Methyl-L-glutamic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: It plays a role in studying metabolic pathways, particularly methane metabolism.
Medicine: Research explores its potential in treating neurological disorders due to its neuroprotective properties.
Industry: It is used in the production of pharmaceuticals and as a component in biochemical assays.
作用機序
Target of Action
N-Methyl-L-glutamic acid, also known as (S)-2-(methylamino)pentanedioic acid, is a chemical derivative of glutamic acid in which a methyl group has been added to the amino group . It primarily targets the N-methyl-D-aspartate receptor (NMDAR) , a glutamate receptor and predominantly Ca 2+ ion channel found in neurons .
Mode of Action
The N-methyl-D-aspartate receptor requires the binding of two molecules of glutamate or aspartate and two of glycine . Once both of these conditions are met, the channel opens and it allows positively charged ions (cations) to flow through the cell membrane .
Biochemical Pathways
N-Methyl-L-glutamic acid is an intermediate in methane metabolism . Biosynthetically, it is produced from methylamine and glutamic acid by the enzyme methylamine—glutamate N-methyltransferase . It can also be demethylated by methylglutamate dehydrogenase to regenerate glutamic acid .
Pharmacokinetics
It is known that the compound is involved in methane metabolism
Result of Action
The activation of NMDA receptors results in the opening of the ion channel that is nonselective to cations, with a combined reversal potential near 0 mV . A voltage-dependent flow of predominantly calcium (Ca 2+ ), sodium (Na + ), and potassium (K +) ions into and out of the cell is made possible by the depolarization of the cell . Ca 2+ flux through NMDA receptors in particular is thought to be critical in synaptic plasticity, a cellular mechanism for learning and memory .
Action Environment
The action of N-Methyl-L-glutamic acid is influenced by the environment within the cell. The opening and closing of the ion channel is primarily gated by ligand binding, and the current flow through the ion channel is voltage-dependent . Specifically located on the receptor, extracellular magnesium (Mg 2+) and zinc (Zn 2+) ions can bind and prevent other cations from flowing through the open ion channel . A voltage-dependent flow of ions into and out of the cell is made possible by the depolarization of the cell .
生化学分析
Biochemical Properties
N-Methyl-L-glutamic acid is produced biosynthetically from methylamine and glutamic acid by the enzyme methylamine—glutamate N-methyltransferase . It can also be demethylated by methylglutamate dehydrogenase to regenerate glutamic acid .
Metabolic Pathways
N-Methyl-L-glutamic acid is involved in methane metabolism. It is produced from methylamine and glutamic acid by the enzyme methylamine—glutamate N-methyltransferase . It can also be demethylated by methylglutamate dehydrogenase to regenerate glutamic acid .
準備方法
Synthetic Routes and Reaction Conditions: N-Methyl-L-glutamic acid can be synthesized through the methylation of glutamic acid. Common methods involve the use of methyl iodide (MeI) or methyl bromide (MeBr) with glutamic acid . The reaction typically requires the presence of a base, such as sodium hydroxide, to facilitate the methylation process.
Industrial Production Methods: Industrial production of N-Methyl-L-glutamic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the careful control of temperature, pH, and reaction time to ensure efficient methylation and minimal by-products.
化学反応の分析
Types of Reactions: N-Methyl-L-glutamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it back to glutamic acid.
Substitution: The methyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) can be used for substitution reactions.
Major Products:
Oxidation: Oxo derivatives of N-Methyl-L-glutamic acid.
Reduction: Glutamic acid.
Substitution: Various substituted derivatives depending on the reagents used.
類似化合物との比較
Glutamic Acid: The parent compound of N-Methyl-L-glutamic acid.
N-Methyl-D-aspartic Acid: Another methylated derivative of an amino acid with distinct properties.
N-Acetyl-L-glutamic Acid: An acetylated derivative with different biological roles.
Uniqueness: N-Methyl-L-glutamic acid is unique due to its specific role in methane metabolism and its potential neuroprotective effects. Unlike other derivatives, it has a distinct mechanism of action involving methylamine—glutamate N-methyltransferase .
特性
IUPAC Name |
(2S)-2-(methylamino)pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-7-4(6(10)11)2-3-5(8)9/h4,7H,2-3H2,1H3,(H,8,9)(H,10,11)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBVNMSMFQMKEY-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101035891 | |
| Record name | N-Methyl-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101035891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35989-16-3 | |
| Record name | Methyl glutamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035989163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101035891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL GLUTAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/557ZPU13HK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-methyl-L-glutamic Acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062660 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


